molecular formula C6H4INO3 B1398473 3-Iodo-4-nitrophenol CAS No. 50590-07-3

3-Iodo-4-nitrophenol

Cat. No. B1398473
CAS RN: 50590-07-3
M. Wt: 265.01 g/mol
InChI Key: FIWCMSJAIDKMNX-UHFFFAOYSA-N
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Description

3-Iodo-4-nitrophenol is a compound with the molecular formula C6H4INO3 and a molecular weight of 265.01 . It is a solid substance and is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Iodo-4-nitrophenol can be achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .


Molecular Structure Analysis

The InChI code for 3-Iodo-4-nitrophenol is 1S/C6H4INO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H . The compound has a topological polar surface area of 66 Ų .


Physical And Chemical Properties Analysis

3-Iodo-4-nitrophenol is a solid substance . It has a molecular weight of 265.01 g/mol , an XLogP3 of 2.8 , and a topological polar surface area of 66 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Environmental Impact and Degradation

Nitrophenols, including derivatives like 3-Iodo-4-nitrophenol, are used in various industries such as explosives, pharmaceuticals, pesticides, and dyes. Their environmental impact, especially in water systems, is of significant interest. Research has shown that certain nitrophenols can be toxic to methanogenic systems, which are crucial for wastewater treatment. For instance, studies have revealed that nitrophenols can inhibit the degradation process in methanogenic bacteria, impacting the removal of pollutants in wastewater treatment systems (Haghighi Podeh, Bhattacharya, & Qu, 1995).

Additionally, the atmospheric presence of nitrophenols, both in gas and condensed phases, has been studied. These compounds can originate from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric nitration of phenol, which could include derivatives like 3-Iodo-4-nitrophenol, plays a significant role in environmental chemistry (Harrison et al., 2005).

Biodegradation and Bioremediation

The biodegradation of nitrophenols, including 3-Iodo-4-nitrophenol, has been a subject of interest, particularly in the context of environmental decontamination. Some microorganisms, like Ralstonia sp. SJ98, have been identified to utilize certain nitrophenols as their sole carbon and energy source, indicating potential use in bioremediation strategies (Bhushan et al., 2000).

Analytical and Industrial Applications

3-Iodo-4-nitrophenol derivatives have applications in analytical chemistry and immunology. For example, iodo derivatives of nitrophenol have been used in the study of antibody binding, providing insights into the molecular interactions and the impact of iodine substitution on binding affinity (Parry et al., 1997).

Detection and Monitoring

Advancements in detecting nitrophenols in environmental samples are crucial for monitoring pollution levels. For example, CoMnO3 nanosheets have been developed as an electrocatalyst for the sensitive detection of 4-nitrophenol in water samples, demonstrating the integration of nanotechnology in environmental monitoring (Balasubramanian et al., 2019).

Safety And Hazards

The safety data sheet for 4-Iodo-3-nitrophenol, a compound similar to 3-Iodo-4-nitrophenol, suggests that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-iodo-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWCMSJAIDKMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-nitrophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
HH Hodgson, FH Moore - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
… the tarry matter; on cooling, it deposited 3-iodo-4-nitrophenol as a yellowish-white solid, which … and light petroleum gave a further quantity of 3-iodo-4-nitrophenol (total yield, 10 g.). The …
Number of citations: 6 pubs.rsc.org
HH Hodgson, JH Crook - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… In view of the difficulty of obtaining the 3-halogeno-4-nitrophenols, particularly 3-iodo4-nitrophenol, free from tar, the nitration of the 3-halogenophenyl 3-nitrobenzenesulphonates has …
Number of citations: 2 pubs.rsc.org
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1958 - ncbi.nlm.nih.gov
METHODS Animals, diet and dosage. Doe rabbits (2-3 kg. body wt.) were maintained as described by Bray, Ryman & Thorpe (1947). Compounds were administered by stomach tube …
Number of citations: 22 www.ncbi.nlm.nih.gov
HH Hodgson, EW Smith - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
The Action of Nitric Acid on 2: 3: 4: 6-TetrabromophenoZ.-The phenol (5 g.) was stirred into a solution of nitric acid (18 cc; d 1.42) in water (16 cc) during one hour, and the mixture kept …
Number of citations: 0 pubs.rsc.org
V Arumugam, A Routledge, C Abell… - Tetrahedron letters, 1997 - Elsevier
… 3-Iodo-4-nitrophenoxyacetic acid 2 was prepared by reacting 3-iodo-4-nitrophenol 1 with ethylbromoacetate, followed by hydrolysis of the ester to give the free carboxylic acid. The acid …
Number of citations: 91 www.sciencedirect.com
M Inouye, K Akamatsu, H Nakazumi - Journal of the American …, 1997 - ACS Publications
… A CF 3 CO 2 H (20 mL) suspension of 3-iodo-4-nitrophenol (14) 13 (6.63 g, 25.0 mmol) and hexamethylenetetramine (3.15 g, 22.5 mmol) was stirred at 80 C for 4 h. After addition of …
Number of citations: 166 pubs.acs.org
MG Banwell, MT Jones, DTJ Loong, DW Lupton… - Tetrahedron, 2010 - Elsevier
… Concentration of fraction B (R f =0.2) afforded 3-iodo-4-nitrophenol29, 30 (3.80 g, 54%) as … Step ii: A magnetically stirred solution of 3-iodo-4-nitrophenol (2.47 g, 9.31 mmol) and …
Number of citations: 45 www.sciencedirect.com
R Srivastava, R Singh - Mini-Reviews in Organic Chemistry, 2022 - ingentaconnect.com
… Another patent described the synthesis of 6, using 3-iodo4-nitrophenol (10) as the starting material [21]. The compound 10 was prepared by the nitration of 3-iodophenol (8) which was …
Number of citations: 1 www.ingentaconnect.com
KV Balakin, R Filosa, SN Lavrenov… - Russian Chemical …, 2018 - iopscience.iop.org
… The corresponding arylating agent is prepared by acetylation of 3-iodo-4-nitrophenol (13), the synthesis of which was described in the literature. In our opinion, such a kind of …
Number of citations: 14 iopscience.iop.org
MM Cummings - 2013 - researchrepository.wvu.edu
Palladium-catalyzed reductive N-heteroannulation of ortho-nitrostyrenes has become a synthetically useful method for the construction of indoles and indole-based heterocycles. …
Number of citations: 2 researchrepository.wvu.edu

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